molecular formula C7H3BrN2O2S B13705321 4-Bromo-2-nitrophenyl Isothiocyanate

4-Bromo-2-nitrophenyl Isothiocyanate

Katalognummer: B13705321
Molekulargewicht: 259.08 g/mol
InChI-Schlüssel: WVFJDBAYDDYPQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S and a molecular weight of 259.08 g/mol This compound is characterized by the presence of a bromine atom, a nitro group, and an isothiocyanate functional group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2-nitroaniline with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. A common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-nitrophenyl Isothiocyanate is utilized in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and labeling techniques .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-2-nitrophenyl Isothiocyanate is unique due to the combined presence of bromine, nitro, and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Eigenschaften

Molekularformel

C7H3BrN2O2S

Molekulargewicht

259.08 g/mol

IUPAC-Name

4-bromo-1-isothiocyanato-2-nitrobenzene

InChI

InChI=1S/C7H3BrN2O2S/c8-5-1-2-6(9-4-13)7(3-5)10(11)12/h1-3H

InChI-Schlüssel

WVFJDBAYDDYPQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.